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This guide provides a comprehensive meta-analysis of ONC201 studies in diffuse midline
glioma (DMG), offering a comparative overview of its performance against alternative
treatments. The information is based on pooled analyses of clinical trial data and extensive
preclinical research, designed to support informed decision-making in research and drug
development.

Executive Summary

Diffuse midline glioma (DMG), particularly H3K27M-mutant DMG, is an aggressive and
devastating central nervous system tumor with a grim prognosis. For decades, the standard of
care has been limited to radiation therapy, which offers transient benefits. The emergence of
ONC201 (dordaviprone), a first-in-class, orally administered small molecule, has marked a
significant advancement in the therapeutic landscape for this disease. Pooled analyses of
clinical studies have demonstrated promising efficacy signals for ONC201, leading to its
accelerated investigation and compassionate use worldwide. This guide synthesizes the
available clinical data, elucidates the compound's unique mechanism of action, and details the
experimental protocols of key studies to provide a thorough understanding of its therapeutic
potential.

Comparative Efficacy of ONC201
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The clinical efficacy of ONC201 in H3K27M-mutant diffuse midline glioma has been evaluated
through integrated analyses of multiple phase | and Il studies, as well as expanded access
programs. These pooled data, while not from a single, large-scale randomized controlled trial,
provide the most comprehensive picture of ONC201's activity to date. The upcoming results
from the Phase 11l ACTION trial will be crucial in confirming these findings.[1][2]

Table 1. Summary of Pooled Efficacy Data for ONC201 in H3K27M-Mutant Diffuse Midline
Glioma

Efficacy Endpoint Patient Population Result Source(s)
Median Overall Non-recurrent (post-

) o 21.7 months [1][3]
Survival (mOS) radiation)
Recurrent 9.3 - 13.7 months [3]

Overall Response

Rate (ORR) by Recurrent 20.0% [1]
RANO-HGG
Disease Control Rate

Recurrent 40.0% [1]
(DCR)
Median Duration of

Recurrent 11.2 months [1]

Response

RANO-HGG: Response Assessment in Neuro-Oncology for High-Grade Gliomas

Comparison with Standard of Care

The standard of care for newly diagnosed DMG is radiation therapy. Historically, the median
overall survival for patients with H3K27M-mutant DMG treated with radiation alone is
approximately 11-15 months.[4] The pooled analysis of ONC201 in the non-recurrent setting
suggests a potential improvement in median overall survival to 21.7 months when administered
after the completion of initial radiotherapy.[1][3] It is important to note that these comparisons
are based on historical controls and not head-to-head trials. The ongoing ACTION Phase llI
trial is a randomized, double-blind, placebo-controlled study designed to definitively assess the
efficacy of ONC201 following frontline radiotherapy.[2][5]
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Mechanism of Action

ONC201 possesses a unique dual mechanism of action, acting as a selective antagonist of the
Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease
Caseinolytic Peptidase P (ClpP).[6][7][8] This multifaceted approach disrupts key oncogenic
signaling pathways and metabolic processes within glioma cells.

Signaling Pathway of ONC201 in Diffuse Midline Glioma

ONC201

DRD2 Antagonism ClpP Agonism

I Inactivation of | Mitochondrial Stress &
Akt/ERK Signaling Proteolysis
1 Activation of Disruption of TCA Cycle &
FOXO3a Oxidative Phosphorylation
t Upregulation of t L-2HG Production &
TRAIL and DR5 Reversal of H3K27me3 Reduction

Cell Cycle Arrest &
Differentiation

Apoptosis

Click to download full resolution via product page

ONC201's dual mechanism of action in DMG.
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Experimental Protocols

The clinical data for ONC201 in DMG are primarily derived from a series of studies, including
dose-escalation trials and expanded access programs. Below are the key methodologies for
two of the foundational studies.

NCT03416530: A Phase | Dose-Escalation and Expansion
Trial[9][10]

o Study Design: This was a multi-center, open-label, Phase | trial with a dose-escalation and
dose-expansion design.[9]

» Patient Population: Pediatric patients (2 to <19 years of age) with newly diagnosed Diffuse
Intrinsic Pontine Glioma (DIPG) or recurrent/refractory H3 K27M-mutant gliomas who had
completed at least one line of prior therapy.[10]

¢ Intervention: ONC201 was administered orally once weekly. The dose was escalated in a
standard 3+3 design, with the target dose being the adult recommended Phase 2 dose
(RP2D) of 625 mg, scaled by body weight.[9]

e Primary Endpoint: To determine the RP2D of ONC201 in pediatric glioma patients.[9]

o Key Assessments: Safety was assessed through the monitoring of adverse events, vital
signs, electrocardiograms, and clinical laboratory results. Pharmacokinetics were also
evaluated.[10][9]

NCT03134131: Expanded Access Program[12][13]

o Study Design: An expanded access program (compassionate use) to provide ONC201 to
eligible patients.[11]

o Patient Population: Patients with previously-treated glioma harboring the H3 K27M mutation
and/or located in the midline region of the brain. Patients must have shown unequivocal
evidence of progressive disease.[11]

 Intervention: Oral ONC201 was administered, typically at the RP2D. For patients unable to
swallow capsules, a liquid formulation was permitted.[11]
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¢ Primary Objective: To provide access to ONC201 for patients with a serious or immediately
life-threatening disease who have no comparable or satisfactory alternative therapy options.

+ Key Assessments: Safety and tolerability were monitored. Clinical and radiographic
responses were also assessed.

Experimental Workflow for Patient Evaluation

Patient Screening
(Inclusion/Exclusion Criteria)

'

Baseline Assessment
(MRI, Neurological Exam, Labs)

ONC201 Administration

(Oral, Weekly/Bi-weekly)

Ongoing Monitoring
(Safety, AEs, Vitals)

'

Response Assessment
(Regular MRI Scans - RANO Criteria)

Tumor Response/
Stabilization

Disease Progression

Long-term Follow-up
(Survival Status)
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Typical workflow for patient evaluation in ONC201 clinical trials.

Alternative and Future Therapies

While ONC201 represents a significant step forward, the therapeutic landscape for DMG is
continually evolving.

o Radiation Therapy: Remains the cornerstone of initial treatment, providing palliative benefits
and transient tumor control.[3]

o Chemotherapy: Traditional cytotoxic chemotherapy has shown limited efficacy in DMG.[2]

o Other Investigational Agents: Numerous other targeted therapies and immunotherapies are
under investigation in clinical trials. These include CAR-T cell therapies, other small molecule
inhibitors, and novel drug delivery methods.

o Combination Therapies: Preclinical and early clinical studies are exploring the potential of
combining ONC201 with other agents to enhance its efficacy and overcome potential
resistance mechanisms.[12]

Conclusion

The available data from pooled analyses of clinical studies suggest that ONC201 is a promising
therapeutic agent for patients with H3K27M-mutant diffuse midline glioma, a patient population
with a dire unmet medical need. Its novel dual mechanism of action, favorable safety profile,
and encouraging efficacy signals have positioned it as a potential new standard of care. The
forthcoming results of the Phase 11l ACTION trial will be pivotal in confirming the clinical benefit
of ONC201 and solidifying its role in the management of this challenging disease. Further
research into combination strategies and mechanisms of resistance will be crucial to
maximizing its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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